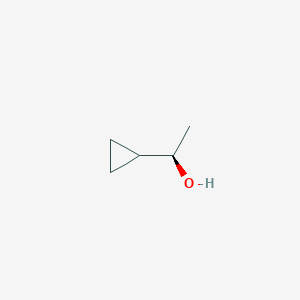

(R)-1-Cyclopropylethanol

Description

Properties

IUPAC Name |

(1R)-1-cyclopropylethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10O/c1-4(6)5-2-3-5/h4-6H,2-3H2,1H3/t4-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DKKVKJZXOBFLRY-SCSAIBSYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1CC1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](C1CC1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90426452 | |

| Record name | (1R)-1-cyclopropylethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90426452 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

86.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6516-09-2 | |

| Record name | (1R)-1-cyclopropylethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90426452 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (1R)-1-cyclopropylethan-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Introduction: The Strategic Value of a Strained Chiral Alcohol

An In-depth Technical Guide on the Synthesis and Discovery of (R)-1-Cyclopropylethanol

In the landscape of modern medicinal chemistry, the pursuit of molecular complexity and optimized pharmacological profiles is paramount. Chiral building blocks are the foundational elements in this endeavor, enabling the construction of enantiomerically pure active pharmaceutical ingredients (APIs). Among these, this compound stands out as a particularly valuable synthon. Its structure, featuring a chiral secondary alcohol adjacent to a strained cyclopropyl ring, offers a unique combination of stereochemical definition and advantageous physicochemical properties.[1][2]

The cyclopropyl moiety is not merely a structural curiosity; it is a strategic tool in drug design.[3][4] Its inherent ring strain and unique electronic character can confer enhanced metabolic stability by acting as a "metabolic shield" for adjacent functional groups, improve binding affinity to biological targets through conformational restriction, and modulate properties like lipophilicity.[3] Consequently, the ability to synthesize this compound with high enantiopurity is a critical enabling technology for drug discovery programs, particularly in the development of corticotropin-releasing factor 1 (CRF-1) receptor antagonists and other complex molecular architectures.[5]

This guide provides a comprehensive overview of the predominant strategies for the stereoselective synthesis of this compound, details the rigorous analytical methodologies required for its characterization, and explores its application as a key intermediate in pharmaceutical research.

Section 1: Stereoselective Synthesis Strategies

The primary challenge in producing this compound lies in controlling the stereochemistry at the carbinol center. Several strategies have proven effective, ranging from biocatalytic transformations to classical chemical methods. The choice of method is often a balance between scalability, cost, achievable enantiomeric excess (ee), and available resources.

Asymmetric Reduction of Cyclopropyl Methyl Ketone: The Workhorse Method

The most direct and widely employed route to this compound is the asymmetric reduction of the prochiral precursor, cyclopropyl methyl ketone. This transformation can be achieved with exceptional selectivity using both biocatalytic and chemo-catalytic approaches.

1.1.1 Biocatalytic Reduction: Precision and Sustainability

Enzymes, particularly ketoreductases (KREDs) or alcohol dehydrogenases (ADHs), offer unparalleled stereoselectivity under mild, environmentally benign conditions.[6][7] These enzymes utilize a cofactor, typically nicotinamide adenine dinucleotide phosphate (NADPH) or its reduced form (NADH), to deliver a hydride to one specific face of the ketone, yielding the desired (R)-alcohol with typically >99% ee.[8]

The core principle involves identifying a KRED that exhibits high activity and (R)-selectivity for cyclopropyl methyl ketone. A critical component of a successful biocatalytic process is an efficient system for regenerating the expensive cofactor. This is commonly achieved by using a secondary "sacrificial" substrate and a coupled dehydrogenase enzyme, or by employing whole-cell systems that regenerate cofactors internally.[6][7]

Experimental Protocol: Biocatalytic Reduction

-

Preparation: To a temperature-controlled vessel, add 100 mL of potassium phosphate buffer (100 mM, pH 7.0).

-

Reagent Addition: Add NADP+ (20 mg), a suitable ketoreductase (e.g., KRED-P1-B02, 50 mg), and the cofactor regeneration system components (e.g., glucose dehydrogenase 20 mg and D-glucose 5 g).

-

Substrate Feed: Begin gentle agitation and add cyclopropyl methyl ketone (1.0 g, 11.9 mmol).

-

Reaction: Maintain the temperature at 30°C and monitor the reaction progress by taking aliquots and analyzing via GC or TLC. The reaction is typically complete within 12-24 hours.

-

Work-up: Once the starting material is consumed, saturate the aqueous phase with NaCl and extract with an organic solvent like methyl tert-butyl ether (MTBE) (3 x 50 mL).

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

-

Analysis: Determine the chemical purity by ¹H NMR and the enantiomeric excess by chiral HPLC or GC analysis.

Causality Insight: The choice of a whole-cell or isolated enzyme system depends on the desired purity and process complexity. Isolated enzymes offer cleaner reaction profiles and higher volumetric productivity, but require the addition of an external cofactor regeneration system.[7] Whole-cell systems are often more cost-effective as they regenerate cofactors internally, but may lead to more side products.[6]

Chiral Resolution of Racemic 1-Cyclopropylethanol

A classical approach to obtaining a single enantiomer is through chiral resolution, which involves separating a racemic mixture.[9] This method relies on the reaction of the racemic alcohol with an enantiomerically pure chiral resolving agent to form a pair of diastereomers.[10] These diastereomers have different physical properties (e.g., solubility) and can be separated by conventional techniques like fractional crystallization.[9][11]

Common resolving agents for alcohols include chiral acids like dibenzoyl-L-tartaric acid (DBTA) or mandelic acid, which form diastereomeric esters or salts.[10]

Trustworthiness Insight: The main drawback of this method is its theoretical maximum yield of 50% for the desired enantiomer, making it inherently less atom-economical than asymmetric synthesis.[9] However, it can be a robust and scalable method if a suitable resolving agent and crystallization conditions are identified.

Comparison of Synthetic Strategies

| Strategy | Typical Enantiomeric Excess (ee) | Theoretical Max. Yield | Key Advantages | Key Disadvantages |

| Biocatalytic Reduction | >99% | 100% | Exceptional selectivity, mild conditions, environmentally friendly.[6][8] | Requires screening to find a suitable enzyme; potential for biological incompatibilities. |

| Chiral Resolution | Up to >99% (after crystallization) | 50% | Utilizes well-established chemical principles; can be highly effective.[10] | Poor atom economy; requires screening of resolving agents and solvents.[9] |

| Asymmetric Grignard Addition | 54-96% (general) | 100% | Direct C-C bond formation; modular approach.[12][13] | Often requires cryogenic temperatures; catalyst development can be complex. |

Section 2: Analytical and Purification Methodologies

The synthesis of an enantiopure compound is incomplete without rigorous analytical validation. For this compound, this involves confirming the chemical identity and quantifying the enantiomeric purity.

Determination of Enantiomeric Excess (ee)

The accurate measurement of enantiomeric excess is critical.[14] High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) using chiral stationary phases (CSPs) are the predominant techniques.[15][16]

Chiral HPLC Method Development:

The direct separation of enantiomers is achieved because the chiral stationary phase interacts differently with each enantiomer, leading to different retention times.[17][18]

-

Column Selection: Polysaccharide-based CSPs (e.g., Chiralcel OD-H, Chiralpak AD) are highly versatile and effective for separating chiral alcohols.[17][19]

-

Mobile Phase Screening: A typical starting point for normal-phase chromatography is a mixture of hexane and isopropanol (e.g., 90:10 v/v). The ratio is adjusted to optimize resolution and retention time.[17]

-

Optimization: Flow rate and temperature can be fine-tuned. Lower flow rates and temperatures often improve resolution but increase analysis time.[20]

Protocol: Chiral HPLC Analysis

-

Column: Chiralcel OD-H (4.6 x 250 mm, 5 µm)

-

Mobile Phase: n-Hexane / Isopropanol (95:5 v/v)

-

Flow Rate: 1.0 mL/min

-

Detection: UV at 210 nm

-

Expected Elution: The two enantiomers will appear as distinct peaks, allowing for direct integration and calculation of the enantiomeric excess.

Structural Confirmation

Standard spectroscopic techniques are used to confirm the molecular structure and purity of the synthesized alcohol.

-

¹H and ¹³C NMR Spectroscopy: Provides definitive information about the molecular framework, confirming the presence of the cyclopropyl, methyl, and carbinol protons and carbons with characteristic chemical shifts.[21][22][23]

-

Mass Spectrometry (MS): Confirms the molecular weight (86.13 g/mol ) of the compound.[21]

| Analytical Technique | Purpose | Key Information Obtained |

| Chiral HPLC/GC | Quantify Enantiomeric Purity | Enantiomeric Excess (ee %), Resolution (Rs) |

| ¹H NMR | Structural Confirmation | Proton environment, chemical shifts, coupling constants.[22] |

| ¹³C NMR | Structural Confirmation | Number and type of carbon atoms.[21] |

| GC-MS | Purity & MW Confirmation | Molecular Ion Peak (M+), fragmentation pattern. |

Section 3: Applications in Drug Discovery

This compound is more than an academic curiosity; it is a validated building block in the synthesis of complex pharmaceutical agents.[1] Its incorporation is often a deliberate design choice aimed at optimizing a drug candidate's ADME (Absorption, Distribution, Metabolism, and Excretion) profile.

A notable application is in the development of antagonists for the Corticotropin-Releasing Factor 1 (CRF-1) receptor, which are investigated for the treatment of stress-related disorders like anxiety and depression. For instance, the discovery of potent, orally bioavailable CRF-1 antagonists has utilized the (S)-1-cyclopropylethoxy moiety, derived from this compound, to minimize the formation of reactive metabolites and improve the overall drug-like properties of the lead compounds.[5] The cyclopropyl group in this context helps to block oxidative metabolism at the adjacent position, enhancing the molecule's stability and oral bioavailability.[3]

Conclusion

This compound is a high-value chiral building block whose strategic importance in drug discovery is well-established. While multiple synthetic routes exist, asymmetric biocatalytic reduction of cyclopropyl methyl ketone has emerged as a premier method, offering superior enantioselectivity and aligning with the principles of green chemistry. The classical method of chiral resolution remains a viable, albeit less efficient, alternative. Rigorous analytical control, primarily through chiral chromatography and NMR spectroscopy, is indispensable for validating the quality of the final product. As medicinal chemists continue to leverage the unique benefits of the cyclopropyl group to overcome challenges in drug design, the demand for efficient and scalable syntheses of this compound will undoubtedly continue to grow.

References

- A Researcher's Guide to Enantiomeric Excess: Comparing Analytical Techniques for Chiral Alcohols. Benchchem.

- 1-Cyclopropylethanol | C5H10O | CID 79104. PubChem, National Institutes of Health.

- A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International.

- Basics of chiral HPLC. Sigma-Aldrich.

- 1-CYCLOPROPYLETHANOL(765-42-4) 1H NMR spectrum. ChemicalBook.

- Asymmetric addition of Grignard reagents to ketones: culmination of the ligand-mediated methodology allows modular construction of chiral tertiary alcohols. Chemical Science, Royal Society of Chemistry.

- Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. MDPI.

- Chiral methods. ScienceDirect.

- A simple reversed-phase high-performance liquid chromatography method for the simultaneous determination of chiral imp. ResearchGate.

- Catalytic Synthesis of Enantiopure Chiral Alcohols via Addition of Grignard Reagents to Carbonyl Compounds. ACS Catalysis.

- Biocatalytic ketone reduction—a powerful tool for the production of chiral alcohols—part II. Applied Microbiology and Biotechnology.

- Applications in medicinal chemistry for cyclopropyl-containing compounds. Benchchem.

- Chiral HPLC Separations. Phenomenex.

- Chiral resolution. Wikipedia.

- Biocatalytic ketone reduction - A powerful tool for the production of chiral alcohols - Part I: Processes with isolated enzymes. ResearchGate.

- Synthesis of Chiral Building Blocks for Use in Drug Discovery. Molecules.

- 1-Cyclopropylethanol. CymitQuimica.

- Biocatalytic Reduction Reactions from a Chemist's Perspective. Chembiochem.

- Chiral Resolution Screening. Onyx Scientific.

- Chiral HPLC Column Selection and Method Development Guide. Bioanalysis Zone.

- Concept of Chiral HPLC. YouTube.

- Edible catalysts for clean chemical reactions: Bioreduction of aromatic ketones and biooxidation of secondary alcohols using plants. ResearchGate.

- A Strategy to Minimize Reactive Metabolite Formation: Discovery of (S)-4-(1-Cyclopropyl-2-methoxyethyl)-6-[6-(difluoromethoxy)-2,5-dimethyl pyridin-3-ylamino]-5-oxo-4,5-dihydropyrazine-2-carbonitrile as a Potent, Orally Bioavailable Corticotropin-Releasing Factor. ResearchGate.

- Chiral Resolution. YouTube.

- The “Cyclopropyl Fragment” is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. ResearchGate.

- New Chiral Building Blocks. Sigma-Aldrich.

- Low-field 1H-NMR spectroscopy for compositional analysis of multicomponent polymer systems. Analyst.

Sources

- 1. Synthesis of Chiral Building Blocks for Use in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 2. sigmaaldrich.com [sigmaaldrich.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Biocatalytic ketone reduction—a powerful tool for the production of chiral alcohols—part II: whole-cell reductions | Semantic Scholar [semanticscholar.org]

- 7. researchgate.net [researchgate.net]

- 8. Biocatalytic Reduction Reactions from a Chemist's Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Chiral resolution - Wikipedia [en.wikipedia.org]

- 10. onyxipca.com [onyxipca.com]

- 11. youtube.com [youtube.com]

- 12. Asymmetric addition of Grignard reagents to ketones: culmination of the ligand-mediated methodology allows modular construction of chiral tertiary alcohols - PMC [pmc.ncbi.nlm.nih.gov]

- 13. pure.rug.nl [pure.rug.nl]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Redirecting [linkinghub.elsevier.com]

- 17. chromatographyonline.com [chromatographyonline.com]

- 18. m.youtube.com [m.youtube.com]

- 19. sigmaaldrich.com [sigmaaldrich.com]

- 20. bioanalysis-zone.com [bioanalysis-zone.com]

- 21. 1-Cyclopropylethanol | C5H10O | CID 79104 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 22. 1-CYCLOPROPYLETHANOL(765-42-4) 1H NMR spectrum [chemicalbook.com]

- 23. Low-field 1H-NMR spectroscopy for compositional analysis of multicomponent polymer systems - Analyst (RSC Publishing) [pubs.rsc.org]

Foreword: The Significance of Chiral Cyclopropyl Alcohols

An In-Depth Technical Guide to the Physical and Spectral Properties of (R)-1-Cyclopropylethanol

This compound is a chiral secondary alcohol featuring a sterically demanding and electronically unique cyclopropyl group. This structural motif is of significant interest in medicinal chemistry and materials science. The rigid cyclopropane ring imparts specific conformational constraints that can enhance binding affinity to biological targets and influence the electronic properties of a molecule. As a chiral building block, this compound provides a key starting point for the stereocontrolled synthesis of more complex molecules, making a thorough understanding of its physical and spectral characteristics essential for researchers in drug development and organic synthesis. This guide offers a comprehensive overview of its properties, analytical characterization, synthesis, and safe handling protocols.

Compound Identification and Core Properties

A summary of the key identifiers and fundamental properties for 1-Cyclopropylethanol is provided below. It is crucial to note that while much of the publicly available data pertains to the racemic mixture, this guide will focus on the properties of the (R)-enantiomer where specific data is available.

Table 1: Key Identifiers for 1-Cyclopropylethanol

| Identifier | Value | Source(s) |

| IUPAC Name | (1R)-1-Cyclopropylethan-1-ol | PubChem[1] |

| Synonyms | (R)-alpha-Methylcyclopropanemethanol, (R)-Cyclopropyl methyl carbinol | ChemicalBook[2] |

| CAS Number | 6516-09-2 (for R-enantiomer); 765-42-4 (for racemate) | Guidechem[3], PubChem[1] |

| Molecular Formula | C₅H₁₀O | PubChem[1] |

| Molecular Weight | 86.13 g/mol | Sigma-Aldrich[4], PubChem[1] |

| InChI Key | DKKVKJZXOBFLRY-GFCCVEGCSA-N (for R-enantiomer) | PubChem[1] |

| Appearance | Colorless liquid | CymitQuimica[5] |

Physical and Chiroptical Properties

The physical state and behavior of this compound are dictated by the interplay between the polar hydroxyl group, which allows for hydrogen bonding, and the nonpolar hydrocarbon structure.

Causality Behind Physical Properties

The boiling point is elevated relative to alkanes of similar molecular weight due to hydrogen bonding facilitated by the hydroxyl group. The cyclopropane ring, with its inherent ring strain and unique sp²-like character of its C-C bonds, influences the molecule's density and refractive index.

Table 2: Physical and Chiroptical Properties of 1-Cyclopropylethanol

| Property | Value | Source(s) |

| Boiling Point | 120-123.5 °C at 760 mmHg | ChemicalBook[2], ChemBK[6] |

| Melting Point | -32.1 °C | ChemBK[6] |

| Density | 0.881 - 0.997 g/cm³ at 20-25 °C | Sigma-Aldrich[4], ChemicalBook[2] |

| Refractive Index (n²⁰/D) | 1.431 | Sigma-Aldrich[4], ChemicalBook[2] |

| Specific Rotation [α]²⁵/D | +17.6° (c 0.068, CH₂Cl₂) (for a related derivative) | KU ScholarWorks[7] |

Spectroscopic Data and Structural Elucidation

Spectroscopic analysis provides a definitive fingerprint for the structure of this compound. The combination of NMR, IR, and Mass Spectrometry allows for unambiguous confirmation of its identity and purity.

¹H NMR Spectroscopy

The proton NMR spectrum is characterized by the distinct signals of the cyclopropyl ring protons, which appear at an unusually high field (low ppm) due to the magnetic anisotropy of the three-membered ring.[15]

Table 3: Predicted ¹H NMR Spectral Data (CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ 3.1 | Quartet (q) | 1H | -CH(OH)- |

| ~ 2.4 | Singlet (s, broad) | 1H | -OH |

| ~ 1.2-1.3 | Doublet (d) | 3H | -CH₃ |

| ~ 0.9 | Multiplet (m) | 1H | Cyclopropyl -CH- |

| ~ 0.1-0.5 | Multiplet (m) | 4H | Cyclopropyl -CH₂- |

-

Expert Interpretation: The signals below 1 ppm are diagnostic for the presence of a cyclopropyl group. The methine proton adjacent to the hydroxyl group is split into a quartet by the neighboring methyl protons. The hydroxyl proton often appears as a broad singlet and its chemical shift can vary with concentration and temperature.

¹³C NMR Spectroscopy

The carbon NMR spectrum is simple, showing five distinct signals corresponding to the five carbon environments in the molecule.

Table 4: Predicted ¹³C NMR Spectral Data (CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

| ~ 71 | -C(OH)- |

| ~ 23 | -CH₃ |

| ~ 17 | Cyclopropyl -CH- |

| ~ 2-3 | Cyclopropyl -CH₂- |

-

Expert Interpretation: The carbon bearing the hydroxyl group is the most deshielded, appearing at the lowest field (~71 ppm).[16] Similar to the proton spectrum, the cyclopropyl carbons are highly shielded and appear at a very high field, with the methylene carbons appearing at just 2-3 ppm.

Infrared (IR) Spectroscopy

The IR spectrum provides confirmation of the key functional groups present in the molecule.[17]

Table 5: Key IR Absorptions

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3550 - 3200 | Strong, Broad | O-H stretch (alcohol) |

| 3100 - 3000 | Medium | C-H stretch (cyclopropyl) |

| 2950 - 2850 | Medium-Strong | C-H stretch (alkyl) |

| ~ 1050 | Strong | C-O stretch (secondary alcohol) |

-

Expert Interpretation: The most prominent feature is the broad O-H stretching band, characteristic of a hydrogen-bonded alcohol. The C-H stretches above 3000 cm⁻¹ are indicative of the cyclopropyl ring.

Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) results in fragmentation patterns that can be used to confirm the molecular structure.

-

Molecular Ion (M⁺): A peak is expected at m/z = 86, corresponding to the molecular weight of the compound.[18]

-

Key Fragmentation: A prominent peak is often observed at m/z = 58, resulting from the loss of an ethyl group (C₂H₅•) or alpha-cleavage, which is characteristic of secondary alcohols.[18] Another significant fragment can appear at m/z = 43.[18]

Synthesis and Purification Protocol

The enantioselective synthesis of this compound is a critical process for its application as a chiral building block. A common and reliable method involves the asymmetric reduction of cyclopropyl methyl ketone or the addition of a methyl group to cyclopropanecarboxaldehyde using a chiral catalyst. A general procedure for a Grignard addition to form the racemic alcohol, which can then be resolved or adapted for asymmetric synthesis, is outlined below.[19]

Experimental Protocol: Grignard Synthesis of 1-Cyclopropylethanol

This protocol describes a standard, non-chiral synthesis. Asymmetric variations would involve the use of chiral ligands or catalysts.

-

Apparatus Setup: All glassware must be thoroughly dried in an oven and assembled under a dry nitrogen or argon atmosphere.

-

Grignard Reagent Formation: To a magnetically stirred mixture of magnesium turnings (1.2 eq) and a crystal of iodine in dry diethyl ether, add a solution of methyl iodide (1.1 eq) in dry diethyl ether dropwise. The reaction is initiated by gentle heating and is maintained at a gentle reflux until the magnesium is consumed.

-

Addition Reaction: Cool the freshly prepared methylmagnesium iodide solution to 0 °C in an ice bath. Add a solution of cyclopropanecarboxaldehyde (1.0 eq) in dry diethyl ether dropwise over 30 minutes, maintaining the temperature below 10 °C.

-

Reaction Monitoring & Quenching: After the addition is complete, allow the mixture to warm to room temperature and stir for 2 hours. Monitor the reaction by TLC. Upon completion, cool the reaction to 0 °C and slowly quench by adding a saturated aqueous solution of ammonium chloride.

-

Workup: Separate the organic layer and extract the aqueous layer with diethyl ether (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: The crude product can be purified by fractional distillation or silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield pure 1-cyclopropylethanol.

Synthetic Workflow Diagram

Caption: Grignard Synthesis Workflow.

Safety and Handling

This compound is a flammable liquid and requires appropriate safety precautions during handling and storage.[1][4][6]

-

GHS Classification: Flammable liquid and vapor (Category 3).[1][4]

-

Pictogram: GHS02 (Flame)[4]

-

Signal Word: Warning[4]

-

Precautionary Statements:

-

P210: Keep away from heat, sparks, open flames, and hot surfaces. No smoking.[1]

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.[1]

-

P303+P361+P353: IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water/shower.[1][20]

-

P403+P235: Store in a well-ventilated place. Keep cool.[1][20]

-

P501: Dispose of contents/container to an approved waste disposal plant.[1][20]

-

Laboratory Handling Protocol Diagram

Caption: Safe Handling Protocol.

References

-

1-Cyclopropylethanol . PubChem, National Institutes of Health. [Link]

-

(R,S)-1-cyclopropyl-ethanol . ChemBK. [Link]

-

Ethanone, 1-cyclopropyl- . NIST WebBook. [Link]

-

One-Pot Catalytic Enantio- and Diastereoselective Syntheses of anti-, syn-cis-Disubstituted, and syn-Vinyl Cyclopropyl Alcohols . National Institutes of Health. [Link]

-

Specific rotation . Wikipedia. [Link]

-

Specific Rotation . Chemistry Steps. [Link]

-

Approximate 1H and 13C NMR Shifts . Scribd. [Link]

-

Optical Activity - Specific Rotation & Enantiomeric Excess - Stereochemistry . YouTube. [Link]

-

Optical Rotation, Optical Activity, and Specific Rotation . Master Organic Chemistry. [Link]

-

Ring-Opening/Annulation Reaction of Cyclopropyl Ethanols: Concise Access to Thiophene Aldehydes via C–S bond formation - Supporting Information . Royal Society of Chemistry. [Link]

-

Optical rotation . Wikipedia. [Link]

-

Preparation of Chiral Enantioenriched Densely Substituted Cyclopropyl Azoles, Amines, and Ethers via Formal SN2 . KU ScholarWorks. [Link]

-

Preparation of Chiral Enantioenriched Densely Substituted Cyclopropyl Azoles, Amines, and Ethers via Formal SN2 . National Institutes of Health. [Link]

-

5.4 Optical Activity – Organic Chemistry I . KPU Pressbooks. [Link]

-

5.4: Optical Activity . Chemistry LibreTexts. [Link]

-

NMR Spectroscopy :: 13C NMR Chemical Shifts . Organic Chemistry Data. [Link]

Sources

- 1. 1-Cyclopropylethanol | C5H10O | CID 79104 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 1-CYCLOPROPYLETHANOL | 765-42-4 [chemicalbook.com]

- 3. guidechem.com [guidechem.com]

- 4. 1-Cyclopropylethanol 99 765-42-4 [sigmaaldrich.com]

- 5. CAS 765-42-4: 1-Cyclopropylethanol | CymitQuimica [cymitquimica.com]

- 6. chembk.com [chembk.com]

- 7. Preparation of Chiral Enantioenriched Densely Substituted Cyclopropyl Azoles, Amines, and Ethers via Formal SN2′ Substitution of Bromocylopropanes - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Specific rotation - Wikipedia [en.wikipedia.org]

- 9. Specific Rotation - Chemistry Steps [chemistrysteps.com]

- 10. masterorganicchemistry.com [masterorganicchemistry.com]

- 11. 5.4 Optical Activity – Organic Chemistry I [kpu.pressbooks.pub]

- 12. Optical rotation - Wikipedia [en.wikipedia.org]

- 13. youtube.com [youtube.com]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. organicchemistrydata.org [organicchemistrydata.org]

- 17. Ethanone, 1-cyclopropyl- [webbook.nist.gov]

- 18. 1-CYCLOPROPYLETHANOL(765-42-4) IR Spectrum [m.chemicalbook.com]

- 19. rsc.org [rsc.org]

- 20. 1-Cyclopropylethanol | 765-42-4 | TCI EUROPE N.V. [tcichemicals.com]

A Technical Guide to (R)-1-Cyclopropylethanol: A Chiral Building Block for Advanced Drug Discovery

This guide provides an in-depth technical overview of (R)-1-Cyclopropylethanol, a chiral alcohol incorporating a cyclopropyl moiety that is of significant interest to researchers, scientists, and professionals in drug development. Its unique structural features and chirality make it a valuable building block in the synthesis of complex molecular architectures for novel therapeutics.

Core Molecular Identifiers and Physicochemical Properties

This compound is a chiral secondary alcohol. The (R)-configuration at the stereocenter is crucial for its application in stereoselective synthesis.

| Identifier | Value | Source(s) |

| CAS Number | 6516-09-2 | [1] |

| Molecular Formula | C₅H₁₀O | [1][2] |

| Molecular Weight | 86.13 g/mol | [2] |

| IUPAC Name | (1R)-1-cyclopropylethanol | [1] |

| Synonyms | (R)-α-Methylcyclopropanemethanol, (R)-Cyclopropylmethylcarbinol | [3] |

Physicochemical Data Summary:

| Property | Value | Source(s) |

| Appearance | Colorless to almost colorless clear liquid | [3] |

| Boiling Point | 120-122 °C | |

| Density | ~0.881 g/mL at 25 °C | |

| Refractive Index | ~1.431 at 20 °C | |

| Flash Point | 37 °C (98.6 °F) - closed cup | |

| Storage Temperature | Room temperature, recommended in a cool and dark place (<15°C) | [4] |

The Strategic Importance of the Cyclopropyl Moiety in Medicinal Chemistry

The inclusion of a cyclopropyl ring in drug candidates is a well-established strategy in medicinal chemistry to enhance a range of pharmacokinetic and pharmacodynamic properties. The strained three-membered ring is not merely a passive structural element; it actively influences the molecule's conformation and electronic character.

Key Advantages of Incorporating a Cyclopropyl Group:

-

Metabolic Stability: The cyclopropyl group can block sites of metabolism, leading to an increased half-life of the drug.

-

Conformational Rigidity: The rigid nature of the cyclopropane ring can lock the molecule into a bioactive conformation, enhancing its binding affinity to the target protein.

-

Improved Potency: The unique electronic properties of the cyclopropyl ring can lead to favorable interactions with the target, thereby increasing potency.

-

Reduced Off-Target Effects: By pre-organizing the molecule for its intended target, the cyclopropyl group can reduce binding to off-target proteins, leading to a better safety profile.

The chirality of this compound adds another layer of specificity, allowing for the synthesis of enantiomerically pure drugs, which is often critical for efficacy and safety.

Enantioselective Synthesis of this compound

The primary route to optically pure this compound is the asymmetric reduction of its corresponding prochiral ketone, cyclopropyl methyl ketone. This transformation can be achieved with high enantioselectivity using various chiral catalysts.

Conceptual Workflow for Asymmetric Reduction

Caption: Asymmetric reduction of cyclopropyl methyl ketone to this compound.

Field-Proven Experimental Protocol: Asymmetric Transfer Hydrogenation

This protocol is based on the well-established Noyori-type asymmetric transfer hydrogenation, which is known for its high efficiency and enantioselectivity.[5]

Materials:

-

Cyclopropyl methyl ketone

-

Anhydrous isopropanol (i-PrOH)

-

[(R,R)-TsDPEN]Ru(p-cymene)Cl catalyst

-

Potassium tert-butoxide (KOtBu)

-

Anhydrous toluene

-

Inert atmosphere (Nitrogen or Argon)

Step-by-Step Methodology:

-

Catalyst Activation: In a flame-dried Schlenk flask under an inert atmosphere, dissolve the [(R,R)-TsDPEN]Ru(p-cymene)Cl catalyst in anhydrous toluene.

-

Base Addition: Add a solution of potassium tert-butoxide in anhydrous isopropanol to the catalyst solution. Stir the mixture at room temperature for 15-20 minutes to form the active catalytic species. The causality here is the deprotonation of the ligand by the base, which is essential for the catalytic cycle.

-

Substrate Addition: Add a solution of cyclopropyl methyl ketone in anhydrous isopropanol to the activated catalyst mixture.

-

Reaction: Heat the reaction mixture to the desired temperature (typically 40-60 °C) and monitor the progress by thin-layer chromatography (TLC) or gas chromatography (GC). The transfer of hydride from isopropanol to the ketone is the key reductive step.

-

Work-up: Upon completion, cool the reaction mixture to room temperature and quench with a saturated aqueous solution of ammonium chloride (NH₄Cl).

-

Extraction: Extract the product with a suitable organic solvent such as ethyl acetate.

-

Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford pure this compound.

Self-Validating System: The enantiomeric excess (ee) of the product should be determined by chiral GC or HPLC to validate the stereoselectivity of the synthesis.

Spectroscopic Characterization

While specific high-resolution spectra for the (R)-enantiomer are not widely published, the data for the racemic mixture provides a reliable reference for structural confirmation.[2][6]

¹H NMR Spectroscopy

The proton NMR spectrum of 1-cyclopropylethanol will exhibit characteristic signals for the cyclopropyl protons, the methine proton, and the methyl protons.

Expected Chemical Shifts (in CDCl₃):

-

Cyclopropyl protons (CH₂): A complex multiplet in the region of δ 0.1-0.6 ppm.

-

Cyclopropyl proton (CH): A multiplet around δ 0.8-1.2 ppm.

-

Methyl protons (CH₃): A doublet around δ 1.2 ppm.

-

Methine proton (CH-OH): A quartet around δ 3.0-3.2 ppm.

-

Hydroxyl proton (OH): A broad singlet, the chemical shift of which is concentration-dependent.

Infrared (IR) Spectroscopy

The IR spectrum is a valuable tool for identifying the key functional groups present in the molecule.

Characteristic Absorption Bands:

-

O-H stretch: A broad and strong absorption in the region of 3200-3600 cm⁻¹, characteristic of the hydroxyl group.[6]

-

C-H stretch (sp³): Absorptions just below 3000 cm⁻¹.

-

C-H stretch (cyclopropyl): Absorptions typically above 3000 cm⁻¹.

-

C-O stretch: A strong absorption in the fingerprint region, typically between 1000-1200 cm⁻¹.

Applications in Drug Discovery and Development

This compound is a valuable chiral building block in the synthesis of more complex molecules, particularly in the pharmaceutical industry. While direct incorporation into a marketed drug is not prominently documented, its utility is evident in patent literature for the synthesis of various therapeutic agents. For instance, cyclopropane-containing compounds have been investigated as orexin receptor antagonists for the treatment of insomnia.[7]

Logical Flow of this compound in a Synthetic Route

Caption: Synthetic utility of this compound as a chiral starting material.

Safety and Handling

As a flammable liquid, this compound should be handled with appropriate safety precautions in a well-ventilated area, away from sources of ignition.

GHS Hazard Statements:

-

H226: Flammable liquid and vapor.

Precautionary Statements:

-

P210: Keep away from heat, hot surfaces, sparks, open flames, and other ignition sources. No smoking.[3]

-

P233: Keep container tightly closed.[4]

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.[3]

-

P303+P361+P353: IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water.[4]

-

P403+P235: Store in a well-ventilated place. Keep cool.[4]

Always consult the material safety data sheet (MSDS) before handling this compound.[8][9]

Conclusion

This compound is a valuable and versatile chiral building block for the synthesis of complex, enantiomerically pure molecules. Its unique combination of a stereocenter and a cyclopropyl group offers significant advantages in the design and development of novel therapeutic agents with improved pharmacological profiles. A thorough understanding of its synthesis, properties, and handling is essential for its effective application in research and drug discovery.

References

-

PubChem. 1-Cyclopropylethanol | C5H10O | CID 79104. National Center for Biotechnology Information. Available at: [Link]

-

NIST WebBook. Ethanone, 1-cyclopropyl-. Available at: [Link]

-

Charette, A. B.; et al. One-Pot Catalytic Enantio- and Diastereoselective Syntheses of anti-, syn-cis-Disubstituted, and syn-Vinyl Cyclopropyl Alcohols. J. Am. Chem. Soc.2007 , 129 (51), 15937–15946. Available at: [Link]

-

Rogozińska-Szymczak, M.; et al. Recent Advances in Selected Asymmetric Reactions Promoted by Chiral Catalysts: Cyclopropanations, Friedel–Crafts, Mannich, Michael and Other Zinc-Mediated Processes—An Update. Molecules2021 , 26, 354. Available at: [Link]

-

Nasipuri, D.; et al. Asymmetric reduction of carbonyl compounds with chiral alkoxyaluminium and alkoxymagnesium halides. J. Chem. Sci.1977 , 86, 1-12. Available at: [Link]

-

PubChem. (1R)-1-cyclopropylethan-1-ol | C5H10O | CID 6999829. National Center for Biotechnology Information. Available at: [Link]

-

Yadav, J. S.; et al. Asymmetric Reduction of Heteroaryl Methyl Ketones Using Daucus carota. Adv. Enzyme Res.2013 , 1, 1-7. Available at: [Link]

- Google Patents. US7164047B2 - Processes for preparation of cyclopropylethanol, cyclopropylacetonitorile and intermediates of both.

- Google Patents. CN103153963A - Cyclopropane compound.

-

Feng, X.; et al. Asymmetric Ring-Opening of Cyclopropyl Ketones with Thiol, Alcohol, and Carboxylic Acid Nucleophiles Catalyzed by a Chiral N,N'-Dioxide-Scandium(III) Complex. Angew. Chem. Int. Ed.2016 , 55, 1515-1519. Available at: [Link]

-

Wojaczyńska, E.; Wojaczyński, J. Chiral Building Blocks in Asymmetric Synthesis: Synthesis and Applications. Wiley-VCH, 2022. Available at: [Link]

-

Li, X.; et al. Catalytic Enantioselective Ring-Opening Reactions of Cyclopropanes. Chem. Rev.2020 , 120, 10794-10853. Available at: [Link]

-

Reich, H. J. NMR Spectroscopy – 1H NMR Chemical Shifts. University of Wisconsin. Available at: [Link]

- Google Patents. US7737142B2 - (Thio) carbamoyl-cyclohexane derivatives as D3/D2 receptor antagonists.

-

Clark, J. interpreting infra-red spectra. Chemguide. Available at: [Link]

-

Epistemeo. Introduction to IR Spectroscopy - Alcohols. YouTube. Available at: [Link]

- Google Patents. US7786133B2 - Chemically modified small molecules.

Sources

- 1. (1R)-1-cyclopropylethan-1-ol | C5H10O | CID 6999829 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 1-Cyclopropylethanol | C5H10O | CID 79104 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. guidechem.com [guidechem.com]

- 4. 1-Cyclopropylethanol | 765-42-4 | TCI EUROPE N.V. [tcichemicals.com]

- 5. Asymmetric Reduction of Ketones [sigmaaldrich.com]

- 6. 1-CYCLOPROPYLETHANOL(765-42-4) IR Spectrum [m.chemicalbook.com]

- 7. CN103153963A - Cyclopropane compound - Google Patents [patents.google.com]

- 8. fishersci.com [fishersci.com]

- 9. fishersci.com [fishersci.com]

Introduction: The Strategic Value of Chiral Cyclopropyl Motifs in Modern Drug Discovery

An In-depth Technical Guide to the Initial Studies of (R)-1-Cyclopropylethanol

In the landscape of contemporary medicinal chemistry, the pursuit of molecular scaffolds that offer both novel three-dimensional topologies and enhanced metabolic stability is paramount. Among these, the chiral cyclopropyl group has emerged as a uniquely valuable motif. Its inherent ring strain imparts distinct electronic and conformational properties, while its compact, sp³-rich character is highly sought after for improving physicochemical properties such as solubility and metabolic resistance.[1][2][3] this compound, a seemingly simple chiral alcohol, represents a fundamental building block that provides access to this privileged structural class.

This technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of facts to provide a Senior Application Scientist's perspective on the synthesis, characterization, and strategic application of this compound. We will delve into the causality behind experimental choices, present self-validating protocols, and ground all claims in authoritative literature.

Physicochemical and Spectroscopic Data

A thorough understanding of a molecule's fundamental properties is the bedrock of its application in synthesis and development. This compound is a colorless liquid at room temperature with moderate volatility.[4]

| Property | Value | Source |

| CAS Number | 6516-09-2 | PubChem[5] |

| Molecular Formula | C₅H₁₀O | PubChem[5] |

| Molecular Weight | 86.13 g/mol | PubChem[5] |

| Boiling Point | 120-122 °C | ChemicalBook[6] |

| Density | 0.881 g/mL at 25 °C | ChemicalBook[6] |

| Refractive Index (n²⁰/D) | 1.431 | ChemicalBook[6] |

| Flash Point | 37 °C (98.6 °F) | Sigma-Aldrich |

Part 1: Enantioselective Synthesis of this compound

The primary challenge in accessing this compound is controlling the stereochemistry at the carbinol center. The most reliable and widely adopted strategy is the asymmetric reduction of the prochiral precursor, acetylcyclopropane (also known as cyclopropyl methyl ketone).

Methodology: Asymmetric Transfer Hydrogenation

Asymmetric transfer hydrogenation (ATH) is a powerful and operationally simple method for producing chiral alcohols with high enantiomeric excess (ee). This approach avoids the use of high-pressure hydrogen gas and often employs stable, commercially available catalysts and hydrogen donors. The choice of a Ru(II)-based catalyst, such as one derived from a chiral TsDPEN ligand, is based on its well-documented efficacy and high stereoselectivity for a broad range of ketones.

Experimental Protocol: Asymmetric Reduction of Acetylcyclopropane

This protocol is a representative method adapted from well-established principles of asymmetric transfer hydrogenation.

1. Reagents and Equipment:

-

Acetylcyclopropane (1.0 eq)

-

[(R,R)-TsDPEN]Ru(p-cymene)Cl catalyst (0.005 eq)

-

Formic acid/triethylamine azeotrope (5:2 molar ratio) as the hydrogen source (5.0 eq)

-

Anhydrous dichloromethane (DCM) as the solvent

-

Schlenk flask and standard glassware, dried in an oven

-

Inert atmosphere (Argon or Nitrogen)

-

Magnetic stirrer and heating plate

-

Rotary evaporator

-

Silica gel for column chromatography

-

Thin Layer Chromatography (TLC) plates

2. Step-by-Step Procedure:

-

To a flame-dried Schlenk flask under an inert atmosphere, add the [(R,R)-TsDPEN]Ru(p-cymene)Cl catalyst.

-

Add anhydrous DCM to dissolve the catalyst.

-

Add acetylcyclopropane to the flask via syringe.

-

Add the formic acid/triethylamine azeotrope to the reaction mixture. Causality Note: The 5:2 azeotrope serves as an efficient and convenient source of hydride for the reduction. The triethylamine neutralizes the formic acid, preventing acid-catalyzed side reactions and facilitating the catalytic cycle.

-

Stir the reaction mixture at 30 °C. Monitor the reaction progress by TLC (e.g., using a 4:1 Hexanes:Ethyl Acetate eluent system) until the starting ketone is fully consumed (typically 4-8 hours).

-

Upon completion, cool the mixture to room temperature and quench by slowly adding a saturated aqueous solution of sodium bicarbonate.

-

Transfer the mixture to a separatory funnel and extract the product with DCM (3 x volume).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure using a rotary evaporator.

-

Purify the crude product by flash column chromatography on silica gel to yield pure this compound.

Part 2: Analytical Characterization and Quality Control

Confirming the identity, purity, and enantiomeric excess of the synthesized alcohol is a critical, self-validating step.

Spectroscopic Confirmation

-

¹H NMR (400 MHz, CDCl₃): The proton NMR spectrum is the primary tool for structural confirmation. Expected signals include: a doublet for the methyl (CH₃) group, a multiplet for the carbinol proton (CH-OH), a broad singlet for the hydroxyl proton (-OH), and a complex series of multiplets for the non-equivalent cyclopropyl protons (CH₂-CH₂-CH).

-

¹³C NMR (100 MHz, CDCl₃): The carbon spectrum will confirm the presence of the five distinct carbon environments.

-

IR Spectroscopy: A broad absorption band in the region of 3300-3400 cm⁻¹ is characteristic of the O-H stretching of the alcohol functional group.

Protocol: Determination of Enantiomeric Excess by Chiral Gas Chromatography (GC)

1. Instrumentation and Column:

-

Gas chromatograph equipped with a Flame Ionization Detector (FID).

-

Chiral capillary column (e.g., Chiraldex G-TA, 30 m x 0.25 mm).

2. GC Conditions:

-

Carrier Gas: Helium.

-

Injector Temperature: 220 °C.

-

Detector Temperature: 250 °C.

-

Oven Program: Start at 60 °C, hold for 2 minutes, then ramp to 120 °C at 2 °C/min.

-

Sample Preparation: Dilute a small sample of the purified product in anhydrous ethanol.

3. Expected Outcome:

-

The two enantiomers, this compound and (S)-1-Cyclopropylethanol, will have different retention times on the chiral column.

-

The enantiomeric excess (ee) is calculated from the integrated peak areas of the two enantiomers using the formula: ee (%) = [|Area(R) - Area(S)| / (Area(R) + Area(S))] x 100. A successful synthesis as described should yield an ee > 95%.

Part 3: Applications and Strategic Importance in Drug Design

The cyclopropyl group is often introduced into drug candidates to modulate their pharmacological profile. It is considered a "bioisostere" of groups like vinyl or isopropyl, but with significantly different properties.

Key Advantages of the Cyclopropyl Motif:

-

Metabolic Stability: The C-H bonds on a cyclopropane ring are stronger than those in a typical alkane, making them less susceptible to oxidative metabolism by cytochrome P450 (CYP) enzymes.[1] This can increase a drug's half-life and reduce the formation of potentially reactive metabolites.

-

Conformational Rigidity: The rigid three-membered ring restricts the rotational freedom of the molecule. This can lock the molecule into a bioactive conformation, increasing its potency and selectivity for its biological target.

-

Improved Physicochemical Properties: Incorporating a small, sp³-rich fragment like cyclopropane can decrease planarity and improve solubility, which are critical factors for oral bioavailability.

The this compound moiety can be a key intermediate for synthesizing more complex molecules, such as the potent antimalarial class of cyclopropyl carboxamides.[7][8] While the alcohol itself is not the final active pharmaceutical ingredient (API), its chiral center is often crucial for biological activity, fitting into a specific chiral pocket of a target enzyme or receptor.

Conclusion

This compound is more than a simple chemical; it is a strategic building block that grants access to the desirable chemical space of chiral cyclopropyl-containing compounds. Its efficient, enantioselective synthesis via asymmetric transfer hydrogenation provides a reliable route to this valuable intermediate. Proper analytical characterization, particularly chiral GC, is essential to validate its stereochemical integrity. For drug development professionals, leveraging the unique properties conferred by the cyclopropyl motif—metabolic stability and conformational rigidity—can be a powerful strategy in the design of next-generation therapeutics. This guide provides the foundational knowledge and practical protocols necessary to confidently synthesize, analyze, and apply this compound in a research and development setting.

References

- Title: Cyclopropyl Carboxamides, a Chemically Novel Class of Antimalarial Agents Identified in a Phenotypic Screen Source: PMC - PubMed Central URL

- Title: Exploration and Characterization of the Antimalarial Activity of Cyclopropyl Carboxamides that Target the Mitochondrial Protein, Cytochrome Source: MalariaWorld URL

- Title: CAS 765-42-4: 1-Cyclopropylethanol Source: CymitQuimica URL

- Title: Ring-Opening/Annulation Reaction of Cyclopropyl Ethanols: Concise Access to Thiophene Aldehydes via C–S bond formation - Supporting Information Source: Supporting Information Document URL

- Title: One-Pot Catalytic Enantio- and Diastereoselective Syntheses of anti-, syn-cis-Disubstituted, and syn-Vinyl Cyclopropyl Alcohols Source: NIH National Library of Medicine URL

- Title: Metabolism of cyclopropyl groups Source: Hypha Discovery Blogs URL

- Title: (1R)

- Title: 1-Cyclopropylethanol | C5H10O | CID 79104 Source: PubChem URL

- Title: 1-Cyclopropylethanol 98.

- Title: One-pot catalytic enantio- and diastereoselective syntheses of anti-, syn-cis-disubstituted, and syn-vinyl cyclopropyl alcohols Source: PubMed URL

- Title: Ethanone, 1-cyclopropyl- Source: NIST WebBook URL

- Title: 1-CYCLOPROPYLETHANOL(765-42-4)

- Title: (R,S)

- Title: 1-Cyclopropylethanol 99 765-42-4 Source: Sigma-Aldrich URL

- Title: 1-CYCLOPROPYLETHANOL | 765-42-4 Source: ChemicalBook URL

- Title: Cyclopropane Derivatives and their Diverse Biological Activities Source: ResearchGate URL

- Title: Biosynthesis and Metabolism of Cyclopropane Rings in Natural Compounds Source: ACS Publications URL

Sources

- 1. hyphadiscovery.com [hyphadiscovery.com]

- 2. researchgate.net [researchgate.net]

- 3. pubs.acs.org [pubs.acs.org]

- 4. CAS 765-42-4: 1-Cyclopropylethanol | CymitQuimica [cymitquimica.com]

- 5. (1R)-1-cyclopropylethan-1-ol | C5H10O | CID 6999829 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 1-CYCLOPROPYLETHANOL | 765-42-4 [chemicalbook.com]

- 7. Cyclopropyl Carboxamides, a Chemically Novel Class of Antimalarial Agents Identified in a Phenotypic Screen - PMC [pmc.ncbi.nlm.nih.gov]

- 8. media.malariaworld.org [media.malariaworld.org]

The Enantiomeric Dichotomy: A Technical Guide to the Biological Significance of (R)- and (S)-1-Cyclopropylethanol

For distribution to: Researchers, scientists, and drug development professionals.

This technical guide delves into the stereoselective biological importance of the enantiomers of 1-cyclopropylethanol, (R)-1-Cyclopropylethanol and (S)-1-Cyclopropylethanol. While direct comparative biological activity data for these specific enantiomers is not extensively available in the public domain, this guide synthesizes existing knowledge on their role as chiral building blocks, the biological activity of their derivatives, and the metabolic considerations of the cyclopropyl moiety to provide a comprehensive perspective for drug discovery and development.

The Principle of Chirality in Pharmacology: Why Enantiomers Matter

In the realm of pharmacology, the three-dimensional structure of a molecule is paramount. Enantiomers, non-superimposable mirror images of a chiral molecule, can exhibit markedly different pharmacological and toxicological profiles. This stereoselectivity arises from their differential interactions with chiral biological targets such as enzymes and receptors. One enantiomer may elicit the desired therapeutic effect (the eutomer), while the other may be less active, inactive, or even contribute to adverse effects (the distomer). Therefore, the synthesis and evaluation of enantiomerically pure compounds are critical aspects of modern drug development.

(R)- and (S)-1-Cyclopropylethanol: Key Chiral Building Blocks

Both (R)- and (S)-1-Cyclopropylethanol are valuable chiral building blocks in organic synthesis. Their utility lies in the introduction of a stereocenter adjacent to a cyclopropyl group, a structural motif present in a number of biologically active compounds. The cyclopropyl ring itself offers unique properties, including conformational rigidity and metabolic stability in certain contexts.

The synthesis of these enantiomers can be achieved through various stereoselective methods, including the asymmetric reduction of cyclopropyl methyl ketone. The availability of both enantiomers in high purity allows for the systematic exploration of stereochemistry in structure-activity relationship (SAR) studies during drug discovery.

Biological Activity of a Key Derivative: A Case for Stereospecificity

While direct studies on the biological activity of the individual enantiomers of 1-cyclopropylethanol are scarce, the pharmacological profile of a derivative provides compelling evidence for the importance of its stereochemistry. A study on pyrazinone-based corticotropin-releasing factor-1 (CRF1) receptor antagonists identified (S)-4-(1-Cyclopropyl-2-methoxyethyl)-6-[6-(difluoromethoxy)-2,5-dimethylpyridin-3-ylamino]-5-oxo-4,5-dihydropyrazine-2-carbonitrile as a potent and orally bioavailable compound with efficacy in a preclinical model of anxiety. This discovery underscores the potential of the (S)-enantiomer of 1-cyclopropylethanol derivatives to exhibit specific and potent biological activity. The precise spatial arrangement of the cyclopropyl and hydroxyl groups in the (S)-configuration is likely crucial for its high-affinity binding to the CRF1 receptor.

This example strongly suggests that the (R)-enantiomer of the same derivative would likely exhibit a different, and potentially less potent, biological profile. This highlights the necessity of evaluating each enantiomer independently in any drug discovery program utilizing the 1-cyclopropylethanol scaffold.

Metabolic Considerations of the Cyclopropyl Moiety

The metabolism of drugs containing a cyclopropyl group is an important consideration for drug development. The cyclopropyl ring can be susceptible to NADPH-dependent oxidation by cytochrome P450 (CYP) enzymes. This can lead to the formation of hydroxylated metabolites or even ring-opened products, which may result in the formation of reactive metabolites. These reactive species have the potential to form adducts with cellular macromolecules, a process that can be associated with idiosyncratic drug toxicities.

Therefore, when designing drug candidates containing the 1-cyclopropylethanol scaffold, it is crucial to conduct thorough in vitro and in vivo metabolism studies for both enantiomers. Understanding the stereoselective metabolism and potential for bioactivation is essential for selecting a candidate with a favorable safety profile.

Experimental Protocols

Asymmetric Synthesis of (R)- and (S)-1-Cyclopropylethanol

A common method for the enantioselective synthesis of (R)- and (S)-1-Cyclopropylethanol is the asymmetric reduction of cyclopropyl methyl ketone using a chiral catalyst.

Diagram of the Asymmetric Reduction of Cyclopropyl Methyl Ketone:

Caption: Asymmetric reduction of cyclopropyl methyl ketone.

Step-by-Step Methodology:

-

Catalyst Preparation: Prepare the chiral catalyst solution (e.g., Corey-Bakshi-Shibata catalyst) according to established procedures.

-

Reaction Setup: In a flame-dried flask under an inert atmosphere, dissolve cyclopropyl methyl ketone in an appropriate anhydrous solvent (e.g., THF).

-

Cooling: Cool the solution to the recommended temperature (e.g., -78 °C).

-

Addition of Reducing Agent: Slowly add the reducing agent (e.g., borane-dimethyl sulfide complex) to the catalyst solution to pre-form the active chiral reagent.

-

Substrate Addition: Add the solution of cyclopropyl methyl ketone dropwise to the chiral reagent.

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Quenching: Upon completion, carefully quench the reaction with an appropriate reagent (e.g., methanol).

-

Work-up: Perform an aqueous work-up to remove inorganic byproducts. Extract the product with a suitable organic solvent.

-

Purification: Purify the resulting chiral alcohol by flash column chromatography.

-

Enantiomeric Excess Determination: Determine the enantiomeric excess (ee) of the product using chiral HPLC or GC.

In Vitro Metabolic Stability Assay

To assess the potential for metabolism of the 1-cyclopropylethanol enantiomers, an in vitro metabolic stability assay using liver microsomes can be performed.

Diagram of the In Vitro Metabolic Stability Workflow:

Caption: Workflow for in vitro metabolic stability assay.

Step-by-Step Methodology:

-

Preparation of Incubation Mixture: Prepare a reaction mixture containing liver microsomes (from human or other species of interest) and a buffer solution.

-

Pre-incubation: Pre-incubate the microsome mixture at 37°C.

-

Initiation of Reaction: Add the test compound ((R)- or (S)-1-cyclopropylethanol) and the cofactor NADPH to initiate the metabolic reaction.

-

Time Sampling: At various time points (e.g., 0, 5, 15, 30, 60 minutes), collect aliquots of the reaction mixture.

-

Reaction Termination: Immediately quench the reaction in the collected aliquots by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

-

Sample Processing: Centrifuge the samples to precipitate proteins.

-

LC-MS/MS Analysis: Analyze the supernatant for the concentration of the parent compound using a validated LC-MS/MS method.

-

Data Analysis: Plot the natural logarithm of the percentage of the parent compound remaining versus time. The slope of the linear regression will give the elimination rate constant, from which the in vitro half-life can be calculated.

Summary and Future Directions

The enantiomers of 1-cyclopropylethanol are important chiral synthons in drug discovery. While direct comparative data on their intrinsic biological activities are limited, the pronounced stereospecificity observed in derivatives containing this scaffold strongly indicates that (R)- and (S)-1-cyclopropylethanol would likely exhibit distinct pharmacological and toxicological profiles.

Future research should focus on the direct biological screening of these enantiomers across a range of relevant targets to fully elucidate their pharmacological potential. Furthermore, detailed comparative metabolism and toxicology studies are warranted to build a comprehensive understanding of their safety profiles. Such data would be invaluable for guiding the rational design of novel therapeutics that incorporate this versatile chiral building block.

References

A comprehensive list of references will be compiled upon the availability of more direct research on the biological activities of (R)- and (S)-1-cyclopropylethanol. The principles discussed in this guide are based on established concepts in medicinal chemistry and drug metabolism. For further reading on the importance of chirality in drug development and the metabolism of xenobiotics, please consult standard textbooks and review articles in these fields.

The Cyclopropyl Group: A Keystone of Modern Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

The cyclopropyl group, the smallest of the carbocycles, has emerged from being a chemical curiosity to a cornerstone in modern drug design and development. Its compact, rigid structure, combined with a unique electronic profile, offers a powerful toolkit for medicinal chemists to address multifaceted challenges, including potency, selectivity, metabolic stability, and pharmacokinetic profiles. This guide provides a comprehensive exploration of the fundamental chemical properties of the cyclopropyl group, delving into its distinct electronics, steric influences, and resultant reactivity. We will examine how these intrinsic characteristics are strategically leveraged in drug discovery, supported by quantitative data, detailed experimental protocols, and mechanistic insights to provide a field-proven perspective for the practicing scientist.

The Unique Electronic and Steric Landscape of the Cyclopropyl Group

The singular properties of the cyclopropyl ring stem from its inherent strain and unusual bonding. With C-C-C bond angles constrained to 60°, a significant deviation from the ideal 109.5° for sp³ hybridized carbons, the ring possesses substantial angle and torsional strain, estimated to be around 28 kcal/mol.[1][2][3] This strain is not a liability but rather the source of its most valuable chemical attributes.

Electronic Structure: Beyond Simple Alkanes

The bonding in cyclopropane is best described by the Walsh orbital model, which deviates from the simple sp³ hybridization picture.[4] In this model, each carbon atom uses two of its sp² hybrid orbitals to form bonds with two hydrogen atoms and one sp² hybrid orbital and one p-orbital to form the C-C bonds of the ring. The overlap of these orbitals creates a set of molecular orbitals, including a high-lying, occupied molecular orbital with significant p-character that extends outside the ring. This "pseudo-π" character is the origin of many of the cyclopropyl group's unique electronic properties.

This electronic configuration allows the cyclopropyl group to act as a potent π-electron donor through conjugation with adjacent π-systems, such as aromatic rings or double bonds.[5] This electron-donating ability is crucial for stabilizing adjacent carbocations and influencing the electronic properties of a molecule.[5]

Diagram: Walsh Orbital Model of Cyclopropane

Caption: A simplified representation of the Walsh orbital model for cyclopropane.

Steric Profile: Compact and Conformationally Rigid

The cyclopropyl group is a compact and conformationally rigid moiety. This rigidity can be a significant advantage in drug design, as it can lock a molecule into a bioactive conformation, reducing the entropic penalty upon binding to a biological target and thus enhancing potency.[6]

Interestingly, the steric influence of a spiro-fused cyclopropyl group can be counterintuitive. Recent studies have shown that a spirocyclopropane adjacent to a cyclohexane ring can favor an axial orientation for substituents that would typically prefer an equatorial position. This "cyclopropyl effect" is attributed to increased torsional strain in the equatorial conformer.[7]

Impact on Reactivity and Physicochemical Properties

The unique electronic and steric properties of the cyclopropyl group profoundly influence the reactivity of adjacent functional groups and the overall physicochemical properties of a molecule.

Enhanced Reactivity and Ring-Opening Reactions

The high ring strain of cyclopropane makes it susceptible to ring-opening reactions under various conditions, including reactions with electrophiles, radical species, and transition metals. This reactivity can be harnessed in synthetic chemistry to construct more complex molecular architectures.

For instance, cyclopropylamines are versatile intermediates that can undergo a variety of transformations.[8] Their reactivity is often dictated by the stability of the intermediates formed upon ring opening.

Modulation of Acidity and Basicity

The increased s-character in the C-H bonds of cyclopropane makes the cyclopropyl protons slightly more acidic than those in acyclic alkanes. Conversely, the nitrogen atom in cyclopropylamine exhibits a basicity that is influenced by the electronic properties of the ring.

Table 1: Comparative pKa Values

| Compound | pKa of Conjugate Acid | Reference |

| Isopropylamine | 10.63 | [9] |

| Cyclopropylamine | 9.10 | [10][11][12] |

The lower pKa of cyclopropylamine compared to isopropylamine indicates that it is a weaker base. This can be attributed to the increased s-character of the nitrogen lone pair orbital due to the geometric constraints of the ring.

Spectroscopic Signatures

The cyclopropyl group exhibits characteristic signals in various spectroscopic techniques, aiding in its identification.

-

¹H NMR: Protons on a cyclopropyl ring are highly shielded and typically appear in the upfield region of the spectrum, often between 0.2 and 1.0 ppm.[13][14][15]

-

¹³C NMR: The carbon atoms of a cyclopropyl ring also resonate at unusually high field, typically between -5 and 20 ppm.[13][16][17]

-

Infrared (IR) Spectroscopy: Cyclopropyl groups show characteristic C-H stretching vibrations at higher frequencies (~3050 cm⁻¹) than their acyclic counterparts.[18][19][20] A characteristic "ring breathing" mode can also be observed around 1000-1020 cm⁻¹.[18]

Table 2: Typical Spectroscopic Data for the Cyclopropyl Group

| Spectroscopic Technique | Characteristic Signal | Notes |

| ¹H NMR | 0.2 - 1.0 ppm | Highly shielded protons, complex splitting patterns are common. |

| ¹³C NMR | -5 - 20 ppm | Upfield chemical shifts for ring carbons. |

| Infrared (IR) | ~3050 cm⁻¹ (C-H stretch)~1020 cm⁻¹ (ring mode) | Higher frequency C-H stretch compared to alkanes. |

The Cyclopropyl Group in Drug Design and Development

The unique properties of the cyclopropyl group have made it a valuable tool in the hands of medicinal chemists. Its incorporation into drug candidates can lead to significant improvements in their pharmacological profiles.

Enhancing Metabolic Stability

One of the most common applications of the cyclopropyl group is to enhance metabolic stability. The C-H bonds on a cyclopropyl ring are stronger than those in a typical alkane, making them less susceptible to oxidative metabolism by cytochrome P450 (CYP) enzymes.[21]

Table 3: Comparative Bond Dissociation Energies (BDEs)

| Bond | Bond Dissociation Energy (kcal/mol) | Reference |

| C-C in Propane | ~83 | [22] |

| C-C in Cyclopropane | ~61-65 | [3][23] |

| C-H in Propane | ~98 | [22] |

| C-H in Cyclopropane | ~96 | [22] |

While the C-C bonds are weaker due to ring strain, the C-H bonds are slightly stronger, contributing to increased resistance to metabolic oxidation. This is exemplified in the case of cyclopropyl fentanyl, where no oxidation of the cyclopropyl ring was observed in metabolic studies, with the primary metabolic pathway being N-dealkylation.[24][25][26]

However, it is crucial to note that when a cyclopropyl group is attached to a heteroatom, such as nitrogen in cyclopropylamines, it can become a substrate for CYP-mediated oxidation, potentially leading to ring-opened reactive metabolites.[21]

Experimental Protocol: In Vitro Metabolic Stability Assay

This protocol outlines a general procedure for assessing the metabolic stability of a cyclopropyl-containing compound compared to a non-cyclopropyl analog using liver microsomes.

Materials:

-

Test compounds (cyclopropyl and non-cyclopropyl analogs)

-

Pooled human liver microsomes (HLM)

-

NADPH regenerating system (e.g., G6P, G6PDH, NADP+)

-

Phosphate buffer (pH 7.4)

-

Acetonitrile with an internal standard (for quenching and analysis)

-

LC-MS/MS system

Procedure:

-

Preparation of Incubation Mixtures: In a 96-well plate, prepare triplicate wells for each time point. Each well should contain phosphate buffer, HLM (final concentration typically 0.5 mg/mL), and the test compound (final concentration typically 1 µM).

-

Pre-incubation: Pre-warm the plate at 37°C for 5-10 minutes.

-

Initiation of Reaction: Initiate the reaction by adding the pre-warmed NADPH regenerating system to all wells except for the t=0 time point.

-

Time Points: At specified time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding cold acetonitrile containing an internal standard.

-

Sample Processing: Centrifuge the plate to pellet the precipitated proteins.

-

LC-MS/MS Analysis: Transfer the supernatant to a new plate and analyze the samples by LC-MS/MS to quantify the amount of the parent compound remaining at each time point.

-

Data Analysis: Plot the natural logarithm of the percentage of parent compound remaining versus time. The slope of this line is used to calculate the in vitro half-life (t₁/₂) and intrinsic clearance (CLint).

Data Interpretation: A longer half-life and lower intrinsic clearance for the cyclopropyl-containing compound compared to its analog would indicate enhanced metabolic stability.

Bioisosteric Replacement

The cyclopropyl group is often employed as a bioisostere for other functional groups, such as phenyl rings, vinyl groups, and gem-dimethyl groups.[27][28] This strategy can be used to improve physicochemical properties, such as solubility and lipophilicity, while maintaining or improving biological activity.

The replacement of a planar phenyl ring with a three-dimensional cyclopropyl group can lead to an "escape from flatland," which is often desirable in modern drug discovery.[28]

Diagram: Bioisosteric Replacement Strategy

Caption: The cyclopropyl group as a bioisostere for a phenyl ring can lead to improved drug-like properties.

Synthetic Methodologies for Incorporating the Cyclopropyl Group

Several reliable methods exist for the synthesis of cyclopropane-containing molecules. The choice of method often depends on the substrate and the desired stereochemistry.

The Simmons-Smith Reaction

The Simmons-Smith reaction is a classic and widely used method for the cyclopropanation of alkenes.[4][8][29][30] It involves the reaction of an alkene with a carbenoid species, typically iodomethylzinc iodide (ICH₂ZnI), which is generated in situ from diiodomethane and a zinc-copper couple.[8]

Diagram: Simmons-Smith Reaction Mechanism

Sources

- 1. CYCLOPROPANE RING STRAIN [research.cm.utexas.edu]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. Simmons–Smith reaction - Wikipedia [en.wikipedia.org]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. uregina.scholaris.ca [uregina.scholaris.ca]

- 8. Simmons-Smith Reaction | NROChemistry [nrochemistry.com]

- 9. Isopropylamine - Wikipedia [en.wikipedia.org]

- 10. Cyclopropylamine CAS#: 765-30-0 [m.chemicalbook.com]

- 11. Cyclopropylamine | 765-30-0 [chemicalbook.com]

- 12. Cyclopropylamine | C3H7N | CID 69828 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. NMR Chemical Shift Values Table - Chemistry Steps [chemistrysteps.com]

- 15. chem.libretexts.org [chem.libretexts.org]

- 16. scribd.com [scribd.com]

- 17. compoundchem.com [compoundchem.com]

- 18. infrared spectrum of cyclopropane C3H6 prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of cyclopropane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 19. uanlch.vscht.cz [uanlch.vscht.cz]

- 20. IR Absorption Table [webspectra.chem.ucla.edu]

- 21. hyphadiscovery.com [hyphadiscovery.com]

- 22. brainly.com [brainly.com]

- 23. chem.libretexts.org [chem.libretexts.org]

- 24. Correlations between metabolism and structural elements of the alicyclic fentanyl analogs cyclopropyl fentanyl, cyclobutyl fentanyl, cyclopentyl fentanyl, cyclohexyl fentanyl and 2,2,3,3-tetramethylcyclopropyl fentanyl studied by human hepatocytes and LC-QTOF-MS - PMC [pmc.ncbi.nlm.nih.gov]

- 25. Correlations between metabolism and structural elements of the alicyclic fentanyl analogs cyclopropyl fentanyl, cyclobutyl fentanyl, cyclopentyl fentanyl, cyclohexyl fentanyl and 2,2,3,3-tetramethylcyclopropyl fentanyl studied by human hepatocytes and LC-QTOF-MS | springermedizin.de [springermedizin.de]

- 26. Correlations between metabolism and structural elements of the alicyclic fentanyl analogs cyclopropyl fentanyl, cyclobutyl fentanyl, cyclopentyl fentanyl, cyclohexyl fentanyl and 2,2,3,3-tetramethylcyclopropyl fentanyl studied by human hepatocytes and LC-QTOF-MS [diva-portal.org]

- 27. Bioisosteres are Still Developing: Examples of Fascinating Phenyl Bioisosteres - PRISM BioLab [prismbiolab.com]

- 28. Synthesis in Review: A new ortho-phenyl bioisostere and a site selective C-H activation method | Domainex [domainex.co.uk]

- 29. Simmons-Smith Reaction [organic-chemistry.org]

- 30. orgosolver.com [orgosolver.com]

Introduction: The Spectroscopic Triad in Modern Pharmaceutical Research

An In-Depth Technical Guide to Spectroscopic Analysis: Integrating ¹H NMR, IR, and MS Data for Comprehensive Structural Elucidation in Drug Development

In the landscape of drug discovery and development, the unambiguous determination of a molecule's structure is the bedrock upon which all subsequent research is built. A failure to correctly identify a chemical entity can lead to catastrophic losses in time, resources, and can pose significant safety risks. While individual analytical techniques provide valuable pieces of the puzzle, a truly confident structural assignment is rarely achieved in isolation. This guide focuses on the synergistic application of three cornerstone spectroscopic techniques: Proton Nuclear Magnetic Resonance (¹H NMR), Infrared (IR), and Mass Spectrometry (MS).

This document is designed for the practicing researcher, scientist, and drug development professional. It moves beyond textbook theory to provide a field-proven perspective on how to leverage this analytical triad. We will explore the causality behind experimental choices, detail robust protocols, and demonstrate how the orthogonal data streams from these instruments are integrated to build a self-validating case for the structure of a molecule.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy: Mapping the Proton Framework

¹H NMR spectroscopy is arguably the most powerful tool for elucidating the precise structure of an organic molecule in solution. It provides detailed information about the number of distinct proton environments, their electronic surroundings, their relative quantities, and the connectivity between neighboring protons.

Fundamental Principles: The "Why" of the Experiment